2-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
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Overview
Description
Benzothiazole derivatives, such as the one you mentioned, are often used in organic synthesis reactions as catalysts or ligands . They can facilitate the progress of various chemical reactions and can be used to prepare other organic compounds, such as pharmaceuticals, dyes, and functional materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely. For example, some benzotriazole derivatives are insoluble in water but soluble in organic solvents .Scientific Research Applications
Synthesis and Characterization
Recent studies have emphasized the synthesis and characterization of benzohydrazide derivatives, including 2-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide and its analogs. These compounds are synthesized through various chemical reactions and characterized using analytical and spectral analyses. For instance, the synthesis of bioactive 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives has been reported, showcasing their potential in pharmaceutical applications due to their analgesic, antifungal, antibacterial, and antiproliferative activities (Vijaya Raj et al., 2007).
Biological Activities and Applications
Several studies have focused on the biological activities of benzohydrazide derivatives. These compounds exhibit a range of bioactivities including antimicrobial, anticancer, and anticonvulsant effects, thus highlighting their potential in therapeutic applications.
- Antimicrobial Activity: New pyridine derivatives, including those related to benzohydrazide compounds, have shown variable and modest activity against bacteria and fungi, suggesting their potential use in treating infections (Patel et al., 2011).
- Anticancer Activity: Benzothiazole derivatives have been explored for their antitumor activities. For example, certain compounds have exhibited promising in vitro antiproliferative activity, highlighting their potential in cancer therapy (Repický et al., 2009).
- Anticonvulsant and Neuroprotective Effects: N-(Substituted benzothiazol-2-yl)amide derivatives have been evaluated for their anticonvulsant and neuroprotective effects, demonstrating the potential of benzohydrazide derivatives in neurological applications (Hassan et al., 2012).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit anti-tubercular activity . They have been discussed in the context of their inhibitory potency against Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target organism or pathway . The specific interactions and changes resulting from the action of 2-methoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide remain to be elucidated.
Result of Action
Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound may lead to the inhibition of Mycobacterium tuberculosis, affecting its survival and replication.
Safety and Hazards
Future Directions
Benzothiazole derivatives have a wide range of applications, including as catalysts or ligands in organic synthesis reactions . They are also used in the preparation of other organic compounds, such as pharmaceuticals, dyes, and functional materials . The future research directions in this field could involve exploring new synthesis methods, studying their properties, and finding new applications.
Properties
IUPAC Name |
2-methoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-6-5-9-13-14(10)17-16(22-13)19-18-15(20)11-7-3-4-8-12(11)21-2/h3-9H,1-2H3,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTOKHZIKJWBEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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